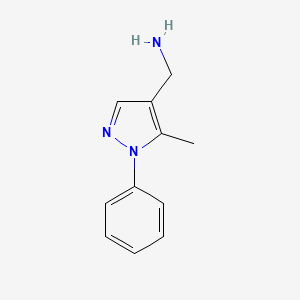

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLXUIRJMGNTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting intermediate is then subjected to reductive amination to yield the target compound . The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine and analogous compounds:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine increases electronegativity, enhancing metabolic stability and membrane permeability compared to the methyl group in the target compound .

- Aromatic System Expansion : The carbazole core in (9-ethyl-9H-carbazol-3-yl)methanamine provides a larger π-system, enhancing D3R binding affinity and selectivity over simpler pyrazole derivatives .

Pharmacological Profiles

- Receptor Selectivity : Carbazole derivatives exhibit superior D3R antagonism (Ki = 144.7 nmol/L for 23k ) compared to pyrazole-based methanamines, likely due to extended aromatic interactions .

- Antimicrobial Activity : Thiophene-containing analogs show promising antituberculosis activity, whereas the target compound’s bioactivity remains underexplored .

Biological Activity

Overview

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound with the molecular formula C11H13N3. This compound belongs to the pyrazole class, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in inflammatory pathways. This interaction can prevent substrate binding and subsequent catalytic activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. It has been studied for its ability to inhibit the release of pro-inflammatory cytokines in vitro. Its mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory drug .

Enzyme Inhibition

Docking studies have indicated that this compound can effectively bind to human prostaglandin reductase (PTGR2), suggesting its potential as a therapeutic agent for conditions involving prostaglandin metabolism . The binding interactions provide insights into its plausible inhibitory action on enzymes that play critical roles in inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Structure | Anticancer activity, moderate anti-inflammatory effects |

| 5-Amino-pyrazoles | Structure | Variable anticancer activity; structure-dependent efficacy |

The unique substitution pattern of this compound contributes to its distinct biological properties compared to similar compounds. For instance, the presence of the methanamine group enhances solubility and reactivity in biological systems .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable effects observed at lower concentrations compared to other pyrazole derivatives .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its anti-inflammatory properties using LPS-stimulated macrophages. The findings revealed a significant reduction in TNF-alpha release at concentrations as low as 10 μM, suggesting strong anti-inflammatory potential .

Q & A

Q. What are the recommended synthetic routes for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine. For example, a related pyrazole derivative was synthesized by reacting ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis to yield the carboxylic acid intermediate . To optimize yields:

Q. Table 1: Comparison of Synthetic Approaches

| Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl acetoacetate, phenylhydrazine | DMF-DMA, reflux, hydrolysis | ~60% | |

| Chlorinated intermediates | POCl₃, 120°C | ~75% |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Respiratory protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high aerosol exposure; P95 masks suffice for low concentrations .

- Skin protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal contact .

- Ventilation : Ensure fume hoods or local exhaust systems to limit airborne dispersion .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : IR and NMR confirm functional groups (e.g., NH₂ in methanamine at ~3300 cm⁻¹ in IR; aromatic protons in ¹H NMR at δ 7.2–7.8 ppm) .

- X-ray crystallography : Refine crystal structures using SHELXL, incorporating anisotropic displacement parameters and validating with ORTEP for ellipsoid visualization .

Advanced Questions

Q. How can computational methods like DFT predict the compound’s electronic and structural properties?

Methodological Answer:

- DFT calculations : Optimize geometry using Gaussian or similar software with B3LYP/6-311++G(d,p) basis sets. Compare theoretical IR/NMR spectra with experimental data to validate accuracy .

- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina; prioritize binding poses with lowest Gibbs free energy .

Q. What challenges arise in X-ray crystallographic refinement, and how are they addressed?

Methodological Answer:

- Disordered atoms : Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement .

- Twinned data : Use the TWIN command in SHELXL for high-symmetry space groups, followed by R-factor analysis to validate refinement .

- Validation tools : Employ PLATON to check for missed symmetry and CCDC Mercury for packing diagram visualization .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Source Reaction | Mitigation |

|---|---|---|

| Dimerized pyrazoles | Excess POCl₃ | Reduce reaction time and temperature |

| Hydrolysis intermediates | Incomplete cyclization | Optimize DMF-DMA stoichiometry |

Q. What strategies are effective in evaluating the compound’s bioactivity in antimicrobial assays?

Methodological Answer:

- Agar dilution method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL. Use ciprofloxacin as a positive control .

- MIC determination : Apply broth microdilution per CLSI guidelines; report MIC values with 95% confidence intervals .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.